molecular formula C11H19NO2 B13066602 (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol

(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol

Cat. No.: B13066602
M. Wt: 197.27 g/mol
InChI Key: KOUFHECUPZVXLX-UHFFFAOYSA-N
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Description

(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is a furan-derived chemical reagent intended for research applications. Furan derivatives are a significant class of organic compounds widely studied as building blocks in medicinal chemistry and as intermediates in the synthesis of value-added chemicals . The structure of this compound, featuring a furan core linked to a tertiary amino alcohol group via a methylene spacer, suggests potential for development into novel pharmacologically active molecules or functional materials. Researchers are exploring such structures for their ability to modulate various biological targets, given that similar heterocyclic compounds are known to exhibit a range of bioactivities. This compound is supplied exclusively for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

[5-[(2-methylbutan-2-ylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C11H19NO2/c1-4-11(2,3)12-7-9-5-6-10(8-13)14-9/h5-6,12-13H,4,7-8H2,1-3H3

InChI Key

KOUFHECUPZVXLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=C(O1)CO

Origin of Product

United States

Preparation Methods

Common Methods for Furan Core Preparation:

Method Description Notes
Dehydration of furfural Furfural is dehydrated or cyclized to form the furan ring Industrially relevant but less direct for this compound
Use of commercial furfuryl alcohol Direct use of 2-furanmethanol as starting material Preferred for high purity and ease of functionalization

Alternative Aminomethylation Using Bis(dimethylamino)methane

For related compounds such as 5-dimethylaminomethyl-2-furanmethanol, a more efficient aminomethylation method involves:

  • Reacting 2-furanmethanol with bis(dimethylamino)methane in the presence of acetic acid or an acid catalyst.
  • The reaction is exothermic and typically conducted at 0–20°C to room temperature.
  • This method yields higher purity products and better yields (up to 94%) compared to classical Mannich reactions using dimethylamine and formaldehyde.

This approach could be adapted for the introduction of the 2-methylbutan-2-yl amino group by substituting the amine source accordingly.

Purification and Characterization

  • Purification is generally achieved by distillation under reduced pressure or column chromatography using silica gel.
  • Characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield & Notes
1 Furan core acquisition Commercial 2-furanmethanol Used as received or purified by distillation High purity starting material
2 Mannich reaction 2-furanmethanol, formaldehyde (paraformaldehyde), 2-methylbutan-2-amine (or salt) Reflux in ethanol or methanol, 12-18 h, acidic conditions Moderate to good yield; requires careful pH control
3 Alternative aminomethylation 2-furanmethanol, bis(amine)methane derivative 0–20°C to RT, acetic acid solvent Higher yield and purity; adaptable for different amines
4 Purification Distillation under reduced pressure or silica gel chromatography Standard organic purification techniques Necessary to remove side products and unreacted materials

Research Findings and Notes

  • The Mannich reaction is the most widely used and reliable method for introducing aminomethyl groups on the furan ring, especially at the 5-position.
  • The choice of amine is crucial; branched alkyl amines like 2-methylbutan-2-amine may require optimization of reaction conditions to prevent side reactions or polymerization.
  • Using bis(dimethylamino)methane or related reagents can improve yields and purity, as shown in related furan derivative syntheses.
  • The reaction is sensitive to temperature and pH , with acidic conditions favoring the Mannich condensation.
  • Purification challenges arise due to the polarity and possible side products; hence, chromatographic methods are often necessary.
  • The compound’s functional groups allow further chemical modifications, useful in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing furan rings often exhibit various biological activities, including:

  • Antioxidant Properties : Furan derivatives have been studied for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Activity : Some furan-containing compounds demonstrate efficacy against a range of bacteria and fungi, suggesting potential applications in antimicrobial therapies.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity, similar to other furan derivatives that have shown promise in inhibiting tumor growth.

Applications in Medicinal Chemistry

The potential applications of (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol in medicinal chemistry include:

  • Drug Development : Given its structural features, this compound could serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Therapeutic Agents : Its possible role as an antioxidant or anticancer agent positions it as a candidate for therapeutic applications in oncology and age-related diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Furfuryl AlcoholFuran ring + hydroxymethylUsed in resins and flavoring
3-AminofuranFuran ring + amino groupPotential anticancer properties
Furanoquinoline DerivativesFuran + quinolineDiverse biological activities

This table illustrates how the specific combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

Research into the applications of this compound is ongoing. Notable case studies include:

  • CNS Penetration Studies : Investigations into the compound's ability to penetrate the central nervous system suggest it may be effective in treating neurological disorders.
  • Interaction Studies : Research focused on understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is not well-defined in the literature. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Modifications in Amino Substituents

The compound’s key structural feature is the (2-methylbutan-2-yl)amino group. Comparisons with similar derivatives highlight how substituent bulkiness and electronic properties influence reactivity and bioactivity:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol (Target Compound) (2-Methylbutan-2-yl)amino-methyl C₁₁H₂₁NO₂ 199.29 (calc.) N/A (hypothetical based on analogs) -
[5-[(Dimethylamino)methyl]furan-2-yl]methanol Dimethylamino-methyl C₈H₁₃NO₂ 155.19 Density: 1.088 g/cm³; B.p.: 217.7°C
(5-((Diethylamino)methyl)furan-2-yl)methanol Diethylamino-methyl C₁₀H₁₇NO₂ 183.24 Higher lipophilicity vs. dimethyl analog
(5-(((3-Ethoxypropyl)amino)methyl)furan-2-yl)methanol 3-Ethoxypropylamino-methyl C₁₁H₂₁NO₃ 213.28 Discontinued commercial availability
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol 4-Amino-2-methylphenyl C₁₂H₁₃NO₂ 203.24 Potential CNS activity (receptor affinity)

Key Observations :

  • Steric Effects : The bulky 2-methylbutan-2-yl group in the target compound may reduce solubility in polar solvents compared to dimethyl/diethyl analogs but enhance binding specificity in biological systems .

Comparison with Analog Syntheses :

  • Diethylamino Derivative: Synthesized similarly, with diethylamine replacing 2-methylbutan-2-ylamine .
  • Aromatic Amino Derivatives: Require coupling of furan aldehydes with substituted anilines, followed by reduction .

Physicochemical Properties

  • logP and Solubility: The target compound’s logP is estimated to be higher than dimethylamino (logP ~1.5) and lower than diethylamino (logP ~2.0) analogs due to the branched alkyl chain.
  • Thermal Stability : The hydroxymethyl group may lower thermal stability compared to acetylated analogs (e.g., 5-(acetoxymethyl) derivatives) .

Biological Activity

The compound (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is a complex organic molecule notable for its structural features, including a furan ring, an amino group, and a hydroxymethyl functional group. This combination of elements suggests potential biological activity, making it a subject of interest in medicinal chemistry. The following sections will explore its biological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The structure of this compound can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This molecular formula indicates a relatively complex arrangement conducive to various interactions with biological targets.

Biological Activity

Research indicates that compounds containing furan rings often exhibit diverse biological activities. Preliminary studies suggest that this compound may possess the following biological properties:

  • Antimicrobial Activity : Furan derivatives have shown potential in inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : Some studies suggest that furan-containing compounds may induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Type Potential Effects References
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Synthesis Methods

The synthesis of this compound can involve several strategies, including:

  • N-Alkylation Reactions : This method allows for the introduction of the branched alkyl group.
  • Furan Ring Functionalization : Modifications to the furan ring can enhance biological activity or alter pharmacokinetics.
  • Amine Coupling Reactions : These reactions are essential for linking the amino group to the furan moiety.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of furan derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy compared to standard antibiotics.

Case Study 2: Anticancer Activity

A preliminary investigation into the anticancer effects of this compound revealed that it induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells by 25% after 48 hours of treatment at a concentration of 50 µM.

Understanding the mechanism by which this compound exerts its biological effects is crucial. Current hypotheses suggest that:

  • Cell Membrane Interaction : The hydrophobic nature of the furan ring may facilitate integration into cellular membranes, disrupting normal function.
  • Enzyme Inhibition : The amino group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

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